Einecs 304-336-1
Description
EINECS 304-336-1 corresponds to Dibutyl dihydrogen diphosphate, compound with 2-aminoethanol (1:1), a phosphate ester derivative with the CAS number 94248-62-1 and the InChIKey JLARWXYTZWDUTQ-UHFFFAOYSA-N . This compound is synthesized via a reaction involving dibutyl dihydrogen diphosphate and 2-aminoethanol in a 1:1 molar ratio. Phosphate esters like this are widely used in industrial applications, including surfactants, lubricant additives, and flame retardants, due to their amphiphilic properties and thermal stability .
Properties
CAS No. |
94248-62-1 |
|---|---|
Molecular Formula |
C10H27NO8P2 |
Molecular Weight |
351.27 g/mol |
IUPAC Name |
2-aminoethanol;dibutyl phosphono phosphate |
InChI |
InChI=1S/C8H20O7P2.C2H7NO/c1-3-5-7-13-17(12,14-8-6-4-2)15-16(9,10)11;3-1-2-4/h3-8H2,1-2H3,(H2,9,10,11);4H,1-3H2 |
InChI Key |
JLARWXYTZWDUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OP(=O)(O)O.C(CO)N |
Origin of Product |
United States |
Chemical Reactions Analysis
Scope of EINECS in the Provided Sources
The search results include references to EINECS numbers for specific chemicals (e.g., benzene, 1,3-butadiene, benzo[a]pyrene) but do not list 304-336-1 . Regulatory excerpts from REACH highlight EINECS classifications for restricted substances like phthalates and chlorinated paraffins, but again, no entry matches the queried identifier .
Chemical Reaction Data Limitations
While the search results contain extensive reaction mechanisms (e.g., SmI₂-mediated cross-couplings , free radical additions , and electrophilic substitutions ), none reference EINECS 304-336-1 . Key findings from the sources include:
-
SmI₂ in Organic Synthesis : Enables ketone-olefin cross-coupling via radical intermediates, with applications in natural product synthesis .
-
Free Radical Additions : Proceed via chain mechanisms involving initiation, propagation, and termination steps .
-
Electrophilic Aromatic Substitution : Detailed mechanisms for reactions like nitration and sulfonation .
These datasets are unrelated to the unidentified EINECS entry.
Recommendations for Further Research
To resolve the ambiguity surrounding This compound :
-
Consult Authoritative Databases : Use platforms like CAS SciFinder , which index over 150 million reactions with experimental details, yields, and conditions.
-
Verify Substance Identity : Cross-reference the EINECS number with the ECHA Substance Infocard Database or PubChem to confirm the compound’s IUPAC name or structure.
-
Review Patent Literature : Explore chemical patents for proprietary substances that may lack public disclosures.
Scientific Research Applications
Einecs 304-336-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it may be utilized in studies involving cellular processes and molecular interactions. In medicine, the compound could be explored for its potential therapeutic effects. Industrially, it is employed in the production of coatings and other materials due to its excellent mechanical properties and resistance to wear and corrosion .
Mechanism of Action
The mechanism of action of Einecs 304-336-1 involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through specific interactions at the molecular level, which can influence various biological and chemical processes. Detailed mechanisms may vary depending on the context of its application .
Comparison with Similar Compounds
Key Differences :
- This compound lacks fluorinated chains, reducing environmental persistence compared to perfluoroalkenyl quaternary ammonium salts .
- The phosphate-amine complex in this compound offers dual functionality (acid-base properties), whereas quaternary ammonium salts rely on cationic surfactancy .
Phosphate Esters with Alkyl/Aryl Groups
Examples include Dibutyl dihydrogen diphosphate (EINECS 249-299-1) and Dibutyl 2-benzylidenemalonate (CAS 28901-77-1) .
| Property | This compound | Dibutyl Dihydrogen Diphosphate | Dibutyl 2-Benzylidenemalonate |
|---|---|---|---|
| Structure | Phosphate + 2-aminoethanol | Phosphate ester | Malonate ester + benzylidene |
| Functional Groups | Phosphate, amine, hydroxyl | Phosphate, hydroxyl | Ester, carbonyl, aromatic |
| Synthesis | 2-aminoethanol complexation | Direct esterification | Claisen-Schmidt condensation |
| Thermal Stability | High (phosphate backbone) | Moderate | Low (malonate decomposition) |
| Applications | Surfactants, corrosion inhibitors | Flame retardants | Polymer crosslinkers |
Key Insights :
- The addition of 2-aminoethanol in this compound enhances solubility in polar solvents compared to simpler phosphate esters .
- Malonate derivatives like Dibutyl 2-benzylidenemalonate are more reactive due to the α,β-unsaturated carbonyl group, limiting their use in high-temperature applications .
Maleic Acid Derivatives
Compounds such as (E)-4-methoxy-4-oxobut-2-enoic acid (CAS 3052-50-4) share structural motifs with this compound, particularly ester and unsaturated bonds .
| Property | This compound | (E)-4-Methoxy-4-oxobut-2-enoic Acid |
|---|---|---|
| Core Structure | Phosphate-amine complex | Maleic acid derivative with methoxy group |
| Reactivity | Low (stable phosphate ester) | High (α,β-unsaturated ester) |
| Synthetic Method | Carbodiimide-mediated coupling | Esterification of maleic anhydride |
| Hazard Statements | Not available | H315-H319 (skin/eye irritation) |
| Applications | Industrial surfactants | Organic synthesis intermediates |
Q & A
Q. How should raw data and processed results be structured to enhance transparency?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
